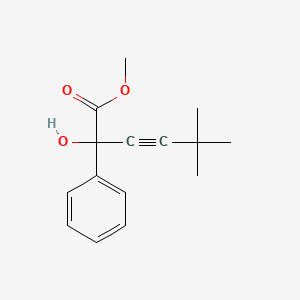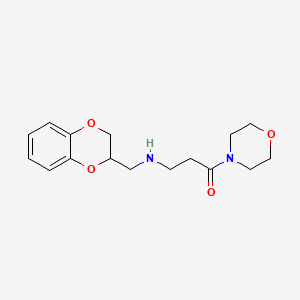
3-(((1,4-Benzodioxan-2-yl)methyl)amino)-1-morpholino-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(((1,4-Benzodioxan-2-yl)methyl)amino)-1-morpholino-1-propanone is a chemical compound with a complex structure that includes a benzodioxane ring, a morpholine ring, and a propanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((1,4-Benzodioxan-2-yl)methyl)amino)-1-morpholino-1-propanone typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane with formaldehyde and a secondary amine to form an intermediate. This intermediate is then reacted with morpholine and a propanone derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(((1,4-Benzodioxan-2-yl)methyl)amino)-1-morpholino-1-propanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the benzodioxane ring.
Reduction: Reduced forms of the morpholino and propanone groups.
Substitution: Substituted benzodioxane derivatives.
Wissenschaftliche Forschungsanwendungen
3-(((1,4-Benzodioxan-2-yl)methyl)amino)-1-morpholino-1-propanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(((1,4-Benzodioxan-2-yl)methyl)amino)-1-morpholino-1-propanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(((1,4-Benzodioxan-2-yl)methyl)(methyl)amino)-N,N-dimethylpropionamide
- 3-(((1,4-Benzodioxan-2-yl)methyl)(methyl)amino)-N,N-diethylpropionamide
- 3-(((1,4-Benzodioxan-2-yl)methyl)(methyl)amino)-N-methylpropionamide
Uniqueness
3-(((1,4-Benzodioxan-2-yl)methyl)amino)-1-morpholino-1-propanone is unique due to its combination of a benzodioxane ring and a morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
102071-88-5 |
|---|---|
Molekularformel |
C16H22N2O4 |
Molekulargewicht |
306.36 g/mol |
IUPAC-Name |
3-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-1-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C16H22N2O4/c19-16(18-7-9-20-10-8-18)5-6-17-11-13-12-21-14-3-1-2-4-15(14)22-13/h1-4,13,17H,5-12H2 |
InChI-Schlüssel |
KONQRDABLMBSAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(=O)CCNCC2COC3=CC=CC=C3O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



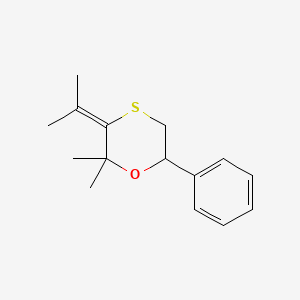
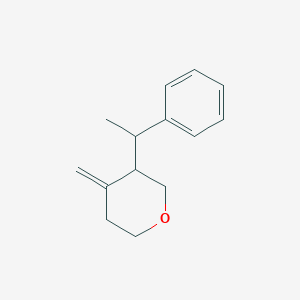
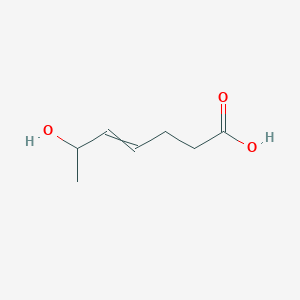
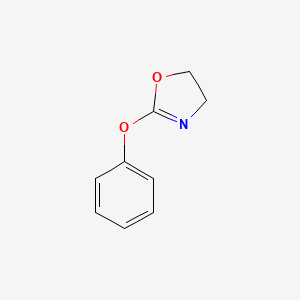
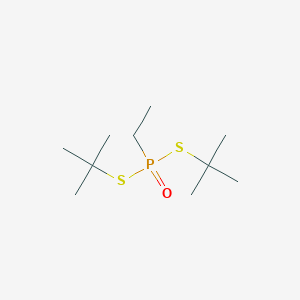


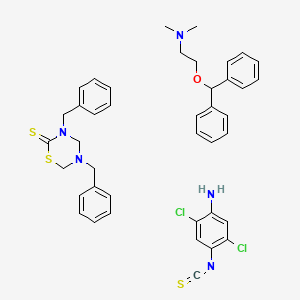

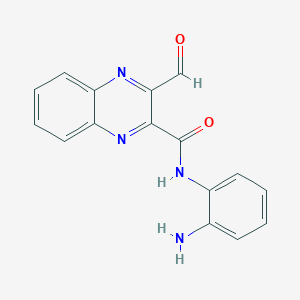
![1-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-indole-2,3-dione](/img/structure/B14344032.png)
